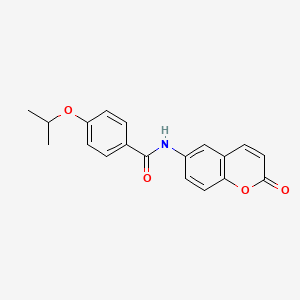

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

Propriétés

IUPAC Name |

N-(2-oxochromen-6-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12(2)23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(11-15)5-10-18(21)24-17/h3-12H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWECBIDYVBOBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the following steps:

Formation of the Chromenone Ring: The chromenone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and suitable leaving groups.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the chromenone derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced chromenone or benzamide derivatives.

Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial research.

Industry: It can be utilized in the development of new materials, dyes, and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with cellular receptors, leading to changes in signal transduction pathways.

Pathway Modulation: The compound can influence various biochemical pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide

- 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

- 4-ethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Uniqueness

4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the isopropoxy group and the position of the chromenone ring contribute to its distinct characteristics compared to similar compounds.

Activité Biologique

4-Isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an isopropoxy group and a chromen-6-yl moiety. The structural formula is represented as follows:

This molecular configuration is crucial for its interaction with biological targets.

4-Isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their catalytic activity. This interaction can lead to reduced cell proliferation and altered metabolic pathways.

- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. It has shown efficacy against various cancer cell lines, including breast and colon cancer. The following table summarizes key findings from different studies:

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 12.5 | Apoptosis induction | |

| Colon Cancer | 15.3 | Cell cycle arrest | |

| Lung Cancer | 10.1 | Inhibition of PI3K/Akt pathway |

The compound's ability to induce apoptosis and inhibit cell cycle progression underscores its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. The following table outlines its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide could be a candidate for further development in treating infections caused by resistant strains.

Case Studies

- In Vivo Studies : A study involving xenograft models demonstrated that treatment with the compound led to significant tumor regression in mice, suggesting robust in vivo anticancer efficacy.

- Combination Therapy : Research indicated that when combined with traditional chemotherapeutics, such as doxorubicin, the compound enhanced the overall therapeutic effect while reducing side effects associated with higher doses of chemotherapy.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. Preliminary results indicate low toxicity levels in mammalian cell lines, with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-isopropoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the chromenone core. Key steps include:

- Chromenone core synthesis : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

- Isopropoxy group introduction : Alkylation using isopropyl bromide in the presence of a base (e.g., K₂CO₃) .

- Benzamide coupling : Amidation via coupling reagents like EDCI/HOBt or using activated acid chlorides.

- Critical conditions : Temperature control (60–80°C for amidation), solvent selection (DMF for polar intermediates), and inert atmosphere to prevent oxidation. Purity is monitored via HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., isopropoxy group at δ 1.2–1.4 ppm for methyl protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 366.12 for C₂₀H₁₉NO₄).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- FT-IR : Confirmation of carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What are the primary biological targets and assay systems used to evaluate this compound’s bioactivity?

- Methodological Answer :

- Enzyme inhibition : COX-1/COX-2 inhibition assays using fluorometric or colorimetric kits (IC₅₀ values compared to reference inhibitors like indomethacin) .

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC range: 50–200 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound?

- Methodological Answer :

- Data validation : Use SHELXL for refinement, checking for twinning (Hooft parameter > 0.5) and validating with R-factor convergence (R₁ < 0.05 for high-resolution data) .

- Software tools : WinGX suite for symmetry checks and ORTEP for visualizing anisotropic displacement ellipsoids .

- Multi-model refinement : Compare alternative conformations using TLS (Translation-Libration-Screw) parameters in SHELXL to address disorder .

Q. What strategies optimize the substitution of functional groups (e.g., chlorine) in related benzamide derivatives to enhance bioactivity?

- Methodological Answer :

- Nucleophilic substitution : Replace Cl with amines (e.g., NaN₃ for azide derivatives) in polar aprotic solvents (DMF/DMSO) at 80–100°C .

- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) to introduce bioisosteres .

- SAR-driven design : Prioritize substitutions at the para-position of the benzamide for steric and electronic effects, guided by molecular docking .

Q. How to design SAR studies to identify key functional groups contributing to biological activity?

- Methodological Answer :

- Derivative synthesis : Prepare analogs with variations in the isopropoxy group (e.g., methoxy, trifluoromethoxy) and chromenone core (e.g., 7-hydroxy vs. 7-methoxy) .

- Bioactivity profiling : Test derivatives in enzyme inhibition (COX-2 IC₅₀) and cytotoxicity assays.

- Computational analysis : Perform CoMFA (Comparative Molecular Field Analysis) to correlate substituent properties (logP, H-bond donors) with activity .

Q. What computational methods validate the interaction between this compound and target enzymes like COX?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in COX-2’s active site (PDB ID: 5KIR). Validate docking scores against experimental IC₅₀ values .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy .

- Free energy calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG < -8 kcal/mol for strong binders) .

Q. How to address discrepancies between in vitro bioactivity and in silico predictions for this compound?

- Methodological Answer :

- Assay validation : Ensure compound solubility (e.g., DMSO concentration <1% v/v) and purity (HPLC/MS confirmation) .

- Orthogonal assays : Use SPR (Surface Plasmon Resonance) to measure direct binding kinetics (KD values) alongside enzyme inhibition .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-methoxy-N-(chromen-6-yl)benzamide) to identify confounding factors like metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.